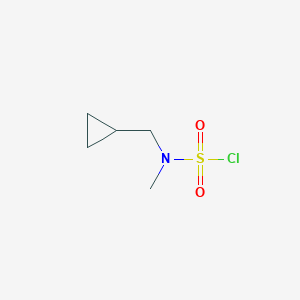
6-Aminohexan-3-ol hydrochloride
説明
6-Aminohexan-3-ol hydrochloride is a chemical compound with the molecular formula C6H16ClNO . It is a white crystalline powder.
Molecular Structure Analysis
The molecular weight of 6-Aminohexan-3-ol hydrochloride is 153.65 g/mol . The InChI code is 1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m0./s1 .科学的研究の応用
Chemical Synthesis and Industrial Applications
6-Aminohexanoic acid, a derivative of 6-Aminohexan-3-ol hydrochloride, plays a critical role in chemical synthesis, particularly in the production of modified peptides and polyamide synthetic fibers like nylon. Its hydrophobic and flexible structure makes it suitable for use as a linker in various biologically active structures, contributing significantly to molecular design in the chemical industry (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Enzymatic Research and Biodegradation
The study of 6-aminohexanoic-acid-oligomer hydrolase in Flavobacterium sp. Ki72 shows the enzyme's role in breaking down 6-aminohexanoic acid oligomers. This research contributes to our understanding of enzymatic reactions and their potential applications in biodegradation and recycling of synthetic materials like nylon (Kinoshita et al., 1981).
Biomedical Applications
Research on 6-Aminohexanoic acid derivatives also extends to biomedical applications. For instance, studies on phosphazene derivatives bearing amino acid ester groups, including those with 6-Aminohexanoic acid, indicate potential for biomedical uses, especially in drug delivery systems and bioimaging due to their thermosensitive properties (Uslu et al., 2017).
Environmental and Material Science
6-Aminohexan-3-ol hydrochloride plays a role in environmental science, particularly in the degradation of synthetic materials. Research on the biodegradation of nylon oligomers, where 6-aminohexanoate derivatives are key, highlights the potential for environmental remediation and recycling processes. The enzymatic degradation of these materials could pave the way for more sustainable management of synthetic waste (Negoro, 2000).
特性
IUPAC Name |
6-aminohexan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-2-6(8)4-3-5-7;/h6,8H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPUDNYUOAJWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminohexan-3-ol hydrochloride | |
CAS RN |
1354952-86-5 | |
| Record name | 6-aminohexan-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)

![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)

![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)



![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)




